N-[1-(benzylamino)-2-oxo-2-phenylethyl]thiophene-2-carboxamide

Chemical sourcing Analytical reference Structure verification

N-[1-(benzylamino)-2-oxo-2-phenylethyl]thiophene-2-carboxamide is a synthetic thiophene-2-carboxamide derivative featuring a benzylamino moiety and a phenacyl-like backbone. The compound is listed in vendor catalogs as a research chemical, but peer-reviewed pharmacological characterization, target engagement data, or comparative efficacy profiles are absent from the accessible primary literature.

Molecular Formula C20H18N2O2S
Molecular Weight 350.4 g/mol
Cat. No. B12175080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(benzylamino)-2-oxo-2-phenylethyl]thiophene-2-carboxamide
Molecular FormulaC20H18N2O2S
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CS3
InChIInChI=1S/C20H18N2O2S/c23-18(16-10-5-2-6-11-16)19(21-14-15-8-3-1-4-9-15)22-20(24)17-12-7-13-25-17/h1-13,19,21H,14H2,(H,22,24)
InChIKeyOCMHFVLFNJDGDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Insight for N-[1-(benzylamino)-2-oxo-2-phenylethyl]thiophene-2-carboxamide: Sourcing and Structural Context


N-[1-(benzylamino)-2-oxo-2-phenylethyl]thiophene-2-carboxamide is a synthetic thiophene-2-carboxamide derivative featuring a benzylamino moiety and a phenacyl-like backbone. The compound is listed in vendor catalogs as a research chemical, but peer-reviewed pharmacological characterization, target engagement data, or comparative efficacy profiles are absent from the accessible primary literature .

Why Substitution Risk Persists for N-[1-(benzylamino)-2-oxo-2-phenylethyl]thiophene-2-carboxamide Without Quantitative Differentiation


In the absence of published head-to-head studies, selectivity panels, or functional assay data, no evidence-based argument can be made that N-[1-(benzylamino)-2-oxo-2-phenylethyl]thiophene-2-carboxamide is functionally distinct from other N-substituted thiophene-2-carboxamides or benzylamino-acetophenone derivatives. Generic substitution cannot be ruled out because the compound lacks a demonstrable, quantified point of differentiation .

Quantitative Evidence Guide for N-[1-(benzylamino)-2-oxo-2-phenylethyl]thiophene-2-carboxamide: No Comparator Data Available


No Differential Activity Data Found for N-[1-(benzylamino)-2-oxo-2-phenylethyl]thiophene-2-carboxamide

A comprehensive search of primary literature, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) yielded no quantitative biological activity, selectivity, or physicochemical data for this compound. Consequently, no comparator-based evidence can be presented to support scientific selection over any structural analog .

Chemical sourcing Analytical reference Structure verification

Research Use Cases for N-[1-(benzylamino)-2-oxo-2-phenylethyl]thiophene-2-carboxamide: Limited to Structure Verification and Chemical Synthesis


Analytical Reference Standard for Method Development

The compound may serve as a retention time or mass spectral reference standard in HPLC, LC-MS, or GC-MS method development for thiophene-2-carboxamide libraries, provided an authenticated sample with a certificate of analysis is obtained from a reputable vendor .

Starting Material for Chemical Derivatization

The benzylamino and phenacyl functional groups offer synthetic handles for further derivatization in medicinal chemistry campaigns, but no published synthetic utility or biological follow-up data are available to guide selection .

Negative Control or Tool Compound Screening

In the absence of known biological activity, the compound could theoretically be employed as a negative control in high-throughput screens, but this use is speculative and unsupported by any selectivity or target-engagement data .

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